

3,4-Diethyl-5-methylheptane chemical properties and IUPAC name

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Compound of Interest

Compound Name: 3,4-Diethyl-5-methylheptane

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An In-depth Technical Guide to 3,4-Diethyl-5-methylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and IUPAC nomenclature of **3,4-Diethyl-5-methylheptane**. While this specific highly-branched alkane is not extensively documented in publicly available literature, this guide synthesizes known information regarding its identity, computed properties, and general methodologies for the synthesis and characterization of similar branched alkanes. The content herein is intended to serve as a foundational resource for researchers and professionals in organic chemistry and drug development.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is paramount. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds. For the alkane in question, the longest continuous carbon chain is a heptane (seven carbons). Numbering this chain from the end that gives the substituents the lowest possible locants, we identify a methyl group at position 5 and two ethyl groups at positions 3 and 4.

Therefore, the correct IUPAC name for the compound is **3,4-Diethyl-5-methylheptane**.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 1: Chemical Identifiers for **3,4-Diethyl-5-methylheptane**

Identifier	Value	Reference
IUPAC Name	3,4-diethyl-5-methylheptane	[1] [2] [3]
CAS Number	62198-99-6	[1] [2] [3]
Molecular Formula	C ₁₂ H ₂₆	[1] [2] [3]
Canonical SMILES	<chem>CCC(C)C(CC)C(CC)CC</chem>	[1]
InChI	InChI=1S/C12H26/c1-6-10(5)12(9-4)11(7-2)8-3/h10-12H,6-9H2,1-5H3	[1] [3]
InChIKey	NVBVLQDXCRDBBU-UHFFFAOYSA-N	[1] [3]

Physicochemical Properties

Experimentally determined physical and chemical properties for **3,4-Diethyl-5-methylheptane** are not readily available in the surveyed literature. However, computational models provide estimated values for several key parameters.

Table 2: Computed Physicochemical Properties of **3,4-Diethyl-5-methylheptane**

Property	Value	Source
Molecular Weight	170.33 g/mol	[1]
Exact Mass	170.203450829 Da	[1]
XLogP3	5.8	[1]
Heavy Atom Count	12	[4]
Topological Polar Surface Area	0 Å ²	[1]
Covalently-Bonded Unit Count	1	[5]

Note: These properties are computationally derived and may differ from experimental values.

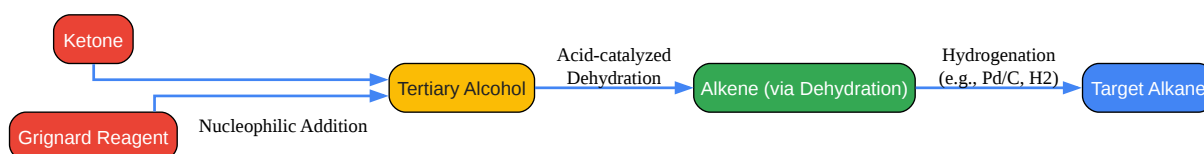
Synthesis of Branched Alkanes: A General Overview

While a specific, detailed experimental protocol for the synthesis of **3,4-Diethyl-5-methylheptane** is not documented in the provided search results, general methods for the synthesis of highly-branched alkanes can be described. One common and versatile approach involves the use of Grignard reagents.^[4]

General Experimental Protocol via Grignard Reaction

The synthesis of a complex branched alkane like **3,4-Diethyl-5-methylheptane** would likely involve a multi-step process. A plausible retrospective approach would be the reduction of a corresponding alcohol, which in turn could be synthesized via a Grignard reaction.

Conceptual Workflow:



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Caption: Conceptual workflow for branched alkane synthesis.

Methodology:

- **Grignard Reagent Formation:** An appropriate alkyl halide (e.g., an ethyl or propyl halide) would be reacted with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) to form the Grignard reagent.
- **Nucleophilic Addition:** The Grignard reagent would then be added to a suitable ketone. For the synthesis of **3,4-Diethyl-5-methylheptane**, a potential starting ketone could be 4-ethyl-

3-methylheptan-2-one. The nucleophilic carbon of the Grignard reagent would attack the electrophilic carbonyl carbon of the ketone.

- Hydrolysis: The resulting magnesium alkoxide intermediate is hydrolyzed in a subsequent step, typically with a weak acid, to yield the tertiary alcohol.
- Dehydration: The tertiary alcohol can then be dehydrated, often using an acid catalyst (e.g., sulfuric acid or phosphoric acid) with heat, to form one or more alkene isomers.
- Hydrogenation: The final step is the hydrogenation of the alkene(s) to the saturated alkane. This is typically achieved using a catalyst such as palladium on carbon (Pd/C) under an atmosphere of hydrogen gas.^[4]

Spectroscopic Characterization

The structure of **3,4-Diethyl-5-methylheptane** would be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹³C NMR: Due to the lack of symmetry in **3,4-Diethyl-5-methylheptane**, it is expected that each of the 12 carbon atoms would be chemically non-equivalent, resulting in 12 distinct signals in the ¹³C NMR spectrum. The chemical shifts of these signals would fall in the typical aliphatic region (approximately 10-60 ppm).
- ¹H NMR: The ¹H NMR spectrum would be complex due to the numerous chemically non-equivalent protons and potential for diastereotopicity. Protons on methyl groups would likely appear as triplets or doublets, while methylene and methine protons would exhibit more complex splitting patterns (multiplets).

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) would be a powerful tool for the analysis of **3,4-Diethyl-5-methylheptane**. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (170.33 g/mol). The fragmentation pattern would be characteristic of a branched alkane, with prominent peaks resulting from the cleavage of C-C bonds, particularly at the branching points.

Signaling Pathways and Biological Activity

As a simple, non-functionalized alkane, **3,4-Diethyl-5-methylheptane** is not expected to have specific biological activity or be involved in defined signaling pathways. Such molecules are generally considered to be chemically inert in biological systems, although they may exhibit non-specific effects related to their lipophilicity at high concentrations. There is no information in the searched literature to suggest any specific biological role.

Conclusion

This technical guide has summarized the key chemical properties and nomenclature of **3,4-Diethyl-5-methylheptane**. While specific experimental data for this compound is scarce, this guide provides a framework for its identification, potential synthesis, and characterization based on established principles of organic chemistry. The provided information serves as a valuable starting point for researchers and professionals requiring knowledge of this and other highly-branched alkanes.

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Address: 3281 E Guasti Rd

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